
Anhydroscymnol
Overview
Description
Anhydroscymnol is a bile salt derivative isolated from the bile of the shark species Rhizoprionodon acutus It is a crystalline compound with the chemical structure (24R, 25S)-(+)-24, 26-epoxy-5β-cholestane-3α, 7α, 12α, 27-tetrol
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydroscymnol can be synthesized from sodium scymnol sulfate, which is isolated from the bile of Rhizoprionodon acutus. The synthetic route involves the alkaline degradation of sodium scymnol sulfate with aqueous potassium hydroxide, resulting in the formation of this compound. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the stability of the compound during the synthesis process .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route as described above. The process involves large-scale extraction of sodium scymnol sulfate from shark bile, followed by its chemical conversion to this compound. The industrial process emphasizes the optimization of reaction conditions to maximize yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Anhydroscymnol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of multiple hydroxyl groups and an epoxy ring in its structure.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce this compound to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, where reagents like alkyl halides or acyl chlorides are used to introduce new functional groups.
Major Products Formed:
Scientific Research Applications
Anhydroscymnol has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the chemical behavior of bile salts and their derivatives.
Biology: this compound is studied for its role in biological systems, particularly in the metabolism and function of bile salts.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for synthesizing bioactive molecules.
Industry: this compound is used in the development of pharmaceuticals and other chemical products due to its unique structural properties
Mechanism of Action
The mechanism of action of anhydroscymnol involves its interaction with biological membranes and enzymes. Its multiple hydroxyl groups and epoxy ring allow it to form hydrogen bonds and interact with various molecular targets. These interactions can modulate the activity of enzymes involved in bile salt metabolism and other biological processes. The exact molecular pathways and targets are still under investigation, but its structural features suggest a significant role in modulating biological activities .
Comparison with Similar Compounds
Scymnol: Another bile salt derivative with a similar structure but different hydroxyl group arrangement.
Sodium Scymnol Sulfate: The precursor compound from which anhydroscymnol is synthesized.
Cholestane Derivatives: Compounds with a similar steroid backbone but varying functional groups.
Uniqueness: this compound is unique due to its specific arrangement of hydroxyl groups and the presence of an epoxy ring. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-4-[(2R)-3-(hydroxymethyl)oxetan-2-yl]butan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-15(4-7-23-16(13-28)14-32-23)19-5-6-20-25-21(12-24(31)27(19,20)3)26(2)9-8-18(29)10-17(26)11-22(25)30/h15-25,28-31H,4-14H2,1-3H3/t15-,16?,17+,18-,19-,20+,21+,22-,23-,24+,25+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRQADQZRIHRYCH-OOQSZNCVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1C(CO1)CO)C2CCC3C2(C(CC4C3C(CC5C4(CCC(C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC[C@@H]1C(CO1)CO)[C@H]2CC[C@@H]3[C@@]2([C@H](C[C@H]4[C@H]3[C@@H](C[C@H]5[C@@]4(CC[C@H](C5)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50972142 | |
| Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
567-68-0 | |
| Record name | Anhydroscymnol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000567680 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 24,27-Epoxycholestane-3,7,12,26-tetrol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50972142 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



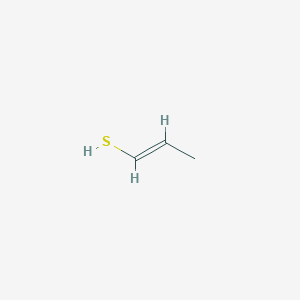
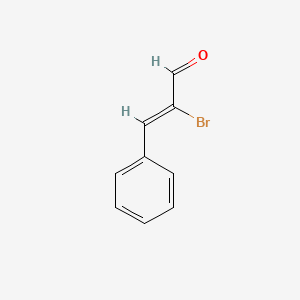
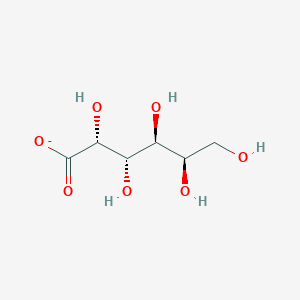
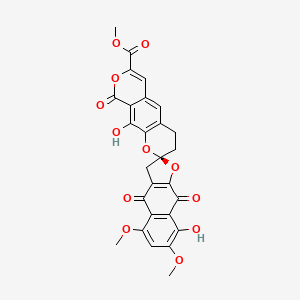
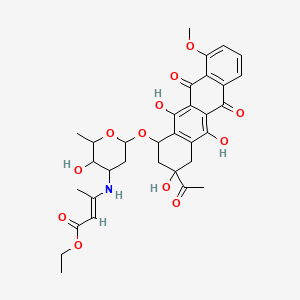
![1-Hydroxy-3,9-dimethyl-7,8,9,10-tetrahydrobenzo[c][1]benzopyran-6-one](/img/structure/B1234360.png)
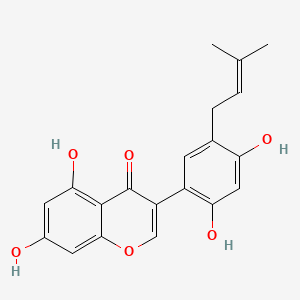
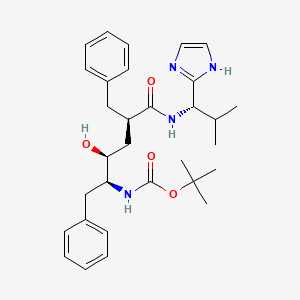
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine](/img/structure/B1234368.png)
![1,1-bis(pyridin-2-ylmethyl)-3-[(Z)-pyridin-2-ylmethylideneamino]thiourea](/img/structure/B1234369.png)
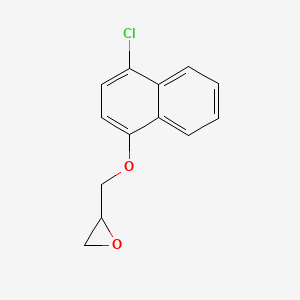
![4-[4-[(5Z)-5-[(3,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoylamino]-2-hydroxybenzoic acid](/img/structure/B1234373.png)

